
Tert-butyl 1,2,5-oxadiazepane-2-carboxylate
Overview
Description
Tert-butyl 1,2,5-oxadiazepane-2-carboxylate: is a heterocyclic organic compound with the molecular formula C₉H₁₈N₂O₃ It is part of the oxadiazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
General Procedure: One common method for synthesizing tert-butyl 1,2,5-oxadiazepane-2-carboxylate involves the reaction of [1,2,5]triazepane-1-carboxylic acid tert-butyl ester with 3,4-difluoronitrobenzene in the presence of N-ethyl-N,N-diisopropylamine in acetonitrile.
Alternative Method: Another method involves the reaction of an amine compound with 3,4,5-trifluoronitrobenzene in acetonitrile, using potassium carbonate as a base.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazepane derivatives, while oxidation and reduction can lead to changes in the ring structure and functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is primarily investigated for its potential pharmacological properties:
- Pharmacological Activity : Preliminary studies suggest that this compound may exhibit various biological activities, including anti-inflammatory and analgesic effects. Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development .
- Synthesis of Derivatives : The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its reactivity can be harnessed to create derivatives with enhanced therapeutic profiles .
Biological Research
The interactions of this compound with proteins and nucleic acids are crucial for understanding its mechanism of action:
- Interaction Studies : Techniques such as NMR spectroscopy and X-ray crystallography are employed to study how this compound interacts with target biomolecules. These studies provide insights into its potential uses in treating various diseases .
- In Vivo Studies : Animal models are used to evaluate the efficacy and safety of the compound in potential therapeutic applications. Early results indicate promising outcomes in models of inflammation and pain.
Material Science
Beyond biological applications, this compound is also explored in material science:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
Case Study 1: Pharmacological Evaluation
A study conducted on the anti-inflammatory effects of this compound demonstrated significant reduction in inflammatory markers in animal models. The mechanism was linked to inhibition of specific pathways involved in inflammation.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives from this compound has led to the identification of several compounds with enhanced biological activity. These derivatives exhibited improved solubility and bioavailability compared to the parent compound .
Mechanism of Action
The mechanism by which tert-butyl 1,2,5-oxadiazepane-2-carboxylate exerts its effects is not fully understood. its structure suggests potential interactions with biological molecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can influence various molecular targets and pathways, leading to its observed effects.
Comparison with Similar Compounds
- Tert-butyl 1,2,4-oxadiazepane-2-carboxylate
- Tert-butyl 1,2,3-oxadiazepane-2-carboxylate
Comparison:
- Structural Differences: While all these compounds share a similar core structure, the position of the nitrogen and oxygen atoms within the ring differs, leading to variations in their chemical properties and reactivity.
- Unique Properties: Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is unique due to its specific ring structure, which can influence its stability and reactivity compared to other oxadiazepane derivatives.
Biological Activity
Tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS No. 952151-39-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 202.25 g/mol
- Synonyms : tert-butyl 1,2,5-oxadiazepane-2-carboxylic acid tert-butyl ester
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological targets due to the presence of the oxadiazepane ring.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazepanes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 32 µg/mL |
This compound | Staphylococcus aureus | 16 µg/mL |
This data suggests that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.
Enzyme Inhibition
Another area of research focuses on the inhibition of specific enzymes by this compound. For example:
- β-lactamase Inhibition : Studies have indicated that oxadiazepane derivatives can act as effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The inhibition constant (Ki) values for related compounds have been reported in the range of nanomolar concentrations.
Study on Antimicrobial Efficacy
In a controlled study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study employed both agar diffusion and broth microdilution methods to assess activity.
Findings :
- The compound demonstrated significant activity against E. coli and S. aureus, with observed zones of inhibition ranging from 15 mm to 25 mm.
- The study concluded that modifications to the oxadiazepane structure could enhance biological activity.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with bacterial cell membranes or inhibit critical metabolic pathways.
Properties
IUPAC Name |
tert-butyl 1,2,5-oxadiazepane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKGAOLAOHJPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167600 | |
Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952151-39-2 | |
Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952151-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl tetrahydro-1,2,5-oxadiazepine-2(3H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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